5-Benzyloxazole

HIV-1 NNRTI Antiviral Drug Discovery Structure-Activity Relationship (SAR)

5-Benzyloxazole (32999-00-1) is a structurally validated 5-substituted oxazole scaffold essential for NNRTI development and forced degradation studies. Unlike generic oxazoles, its 5-benzyl substituent is critical for target engagement and stability (SAR evidence: 5-aryl vs. 5-alkyl oxazoles). Procure this precise scaffold to drive structure-based drug design against wild-type HIV-1 and Y181C mutants, or as a validated reference standard for oxidative degradation protocol benchmarking.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 32999-00-1
Cat. No. B3260365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyloxazole
CAS32999-00-1
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CN=CO2
InChIInChI=1S/C10H9NO/c1-2-4-9(5-3-1)6-10-7-11-8-12-10/h1-5,7-8H,6H2
InChIKeyFVUXKUDCXYMMEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzyloxazole (CAS 32999-00-1): Validated Scaffold & Physicochemical Properties for Medicinal Chemistry Procurement


5-Benzyloxazole (CAS: 32999-00-1) is a heterocyclic organic compound with the molecular formula C10H9NO and a molecular weight of 159.18 g/mol . It belongs to the oxazole family, characterized by a five-membered aromatic ring containing one oxygen and one nitrogen atom, with a benzyl group substituted at the 5-position. Its reported physicochemical properties include a boiling point of 75-80 °C at 0.1 Torr and a predicted density of 1.098±0.06 g/cm³ [1]. This compound serves as a key scaffold in medicinal chemistry, particularly as a pharmacophore in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) [2] and as a model system in forced degradation studies [3].

Critical SAR & Scaffold Limitations: Why 5-Benzyloxazole Cannot Be Indiscriminately Replaced


The procurement of a generic oxazole scaffold is insufficient for research applications demanding precise structure-activity relationships (SAR) or validated starting materials. The substitution pattern on the oxazole ring is a critical determinant of biological activity and chemical stability . For instance, SAR studies demonstrate that 5-aryl oxazoles, like 5-benzyloxazole, possess extended conjugation that is crucial for target engagement, whereas 5-alkyl oxazoles are significantly less stable . Furthermore, optimization studies for HIV-1 reverse transcriptase inhibitors reveal that the nature of the substituent on the benzyl ring (e.g., ethyl vs. isopropyl) directly modulates potency against both wild-type and clinically relevant mutant viral strains [1]. Substituting 5-Benzyloxazole with an unsubstituted or differently substituted oxazole would negate the established SAR and likely result in a substantial loss of activity or an unpredictable pharmacological profile, as detailed in the evidence below.

Procurement-Relevant Quantitative Evidence: 5-Benzyloxazole (CAS 32999-00-1) Performance Benchmarks


Optimized Analogues Yield Single-Digit Nanomolar Potency Against HIV-1 Wild-Type and Y181C Mutant

The 5-Benzyloxazole scaffold is a validated starting point for generating highly potent NNRTIs. Optimization of the 4-position on the benzyl ring of the core scaffold yielded analogs with significantly enhanced activity against both wild-type and drug-resistant HIV-1 strains. The parent benzyloxazole compound 1 was used as a baseline. Derivatives 1e and 1f, which incorporate ethyl and isopropyl groups, respectively, at the 4-position, demonstrated potency in the 1-7 nM range against both wild-type virus and the clinically challenging Tyr181Cys (Y181C) variant [1].

HIV-1 NNRTI Antiviral Drug Discovery Structure-Activity Relationship (SAR)

Crystallographic Validation of Binding Mode Guides Rational Design of Biphenyl Analogues

The binding mode of the 5-benzyloxazole scaffold has been experimentally validated via X-ray crystallography, providing a crucial structural basis for rational drug design. A crystal structure of a benzyloxazole ligand (compound 1) in complex with HIV-1 reverse transcriptase was solved [1]. This structural information directly suggested the potential viability of expanding the scaffold to biphenyl analogues. This led to the design and synthesis of compounds 6a, 6b, and 7, which were confirmed as potent NNRTIs with low-nanomolar activity and low cytotoxicity [1]. This contrasts with alternative scaffolds for which no analogous structural data exists, making structure-based optimization a purely speculative endeavor.

Structural Biology Drug Design HIV-1 NNRTI

Scalable & Mild Synthetic Methodology Offers High Yield and Functional Group Tolerance

A one-pot tandem synthesis provides a practical and scalable route to 5-Benzyloxazole and its derivatives. The modified van Leusen strategy reacts (het)aryl methyl alcohols or benzyl bromides with tosylmethylisocyanide (TosMIC) under basic conditions [1]. This method is explicitly noted for its high yields, mild reaction conditions, and tolerance of various functional groups, making it suitable for the rapid generation of compound libraries [1]. This is a quantifiable advantage over traditional multi-step syntheses of similar heterocycles, which are often characterized by lower overall yields and harsher conditions that limit functional group compatibility.

Synthetic Methodology Medicinal Chemistry Process Chemistry

Predicted Autoxidation Sites Guide Formulation Development and Stability Studies

5-Benzyloxazole (referred to as benzyloxazole 1) has been employed as a representative active pharmaceutical ingredient (API) in forced degradation studies to predict and validate sites of oxidative instability [1]. Computational analysis calculated bond dissociation energies (BDEs) at the B3LYP/6-311+G(d,p)//B3LYP/6-31G(d) level, which were used to predict sites of autoxidation on the molecule [1]. This established the compound as a model substrate for developing and validating predictive stability models for oxazole-containing drug candidates. While a class-level inference, this provides a specific, quantitative physicochemical handle for procurement aimed at formulation or analytical development.

Forced Degradation Pharmaceutical Stability Computational Chemistry

Validated Application Scenarios for 5-Benzyloxazole (CAS 32999-00-1) Based on Quantitative Evidence


Lead Optimization for Next-Generation HIV-1 NNRTIs Targeting Drug-Resistant Mutants

This is the highest-value application scenario for 5-Benzyloxazole. As demonstrated in Section 3, the core scaffold can be optimized to yield potent (1-7 nM) inhibitors against both wild-type HIV-1 and the problematic Y181C mutant [4]. The availability of an X-ray crystal structure of the scaffold bound to its target [2] enables rational, structure-based drug design (SBDD) to further improve potency, selectivity, and pharmacokinetic properties. Procurement of 5-Benzyloxazole is therefore justified as a key starting material for any program focused on developing new NNRTIs with a high barrier to resistance.

Efficient Synthesis of Diverse 5-Substituted Oxazole Compound Libraries

The one-pot, high-yielding synthetic methodology described in Section 3 makes 5-Benzyloxazole an ideal core for generating diverse compound libraries [4]. Its procurement enables medicinal chemistry teams to rapidly explore SAR around the 5-position using a robust and scalable protocol. The mild reaction conditions and functional group tolerance [4] further increase its utility, allowing for the parallel synthesis of numerous analogues with minimal optimization of reaction conditions, thereby accelerating hit-to-lead campaigns.

Pharmaceutical Development: Validated Standard for Forced Degradation & Stability Studies

5-Benzyloxazole has been specifically used as a representative API in studies aimed at predicting and understanding oxidative degradation pathways in pharmaceuticals [4]. By procuring this compound, analytical and formulation development groups can use it as a validated standard to benchmark their forced degradation protocols, develop stability-indicating HPLC methods, and validate computational models for predicting the stability of new chemical entities containing oxazole moieties. This provides a data-driven approach to de-risking drug candidate development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Benzyloxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.